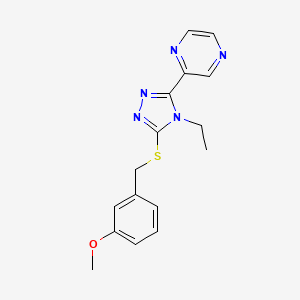
2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrazine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety.
Chemical Reactions Analysis
2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery.
Medicine: The compound’s biological activities are investigated for potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.
Comparison with Similar Compounds
2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine can be compared with other triazole and pyrazine derivatives. Similar compounds include:
- 4-Ethyl-3-(2-furyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazole
- 3-((3-chlorobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole
These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The presence of different substituents on the triazole or pyrazine rings can significantly impact their properties, making each compound unique in its own right.
Biological Activity
The compound 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS No. 618427-18-2) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H17N5OS, with a molecular weight of 335.40 g/mol. It features a triazole ring linked to a pyrazine moiety and a methoxybenzyl thio group, contributing to its unique biological profile.
Biological Activity Overview
-
Antimicrobial Activity
- Triazole compounds are recognized for their antifungal and antibacterial properties. The presence of the thiol group in this compound allows it to interact with various microbial targets, potentially inhibiting their growth.
- Case Study : In vitro studies have shown that similar triazole derivatives exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than established antibiotics like vancomycin .
-
Anticancer Properties
- Triazoles have been studied for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Research Findings : A study evaluating various triazole derivatives demonstrated that compounds with similar structures exhibited antiproliferative effects against breast and lung cancer cell lines, suggesting that this compound may also possess similar anticancer activity .
- Mechanism of Action
Comparative Biological Activity Table
Properties
CAS No. |
618427-18-2 |
|---|---|
Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H17N5OS/c1-3-21-15(14-10-17-7-8-18-14)19-20-16(21)23-11-12-5-4-6-13(9-12)22-2/h4-10H,3,11H2,1-2H3 |
InChI Key |
KBRYGYFYJXGJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















